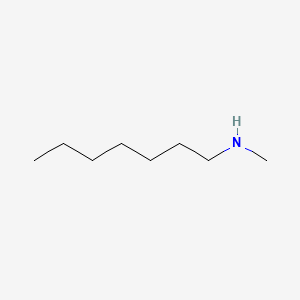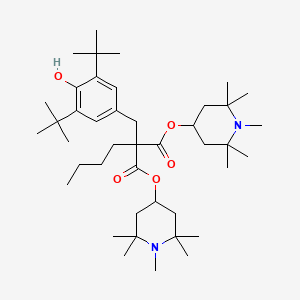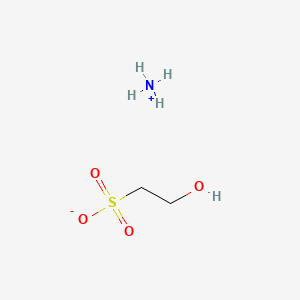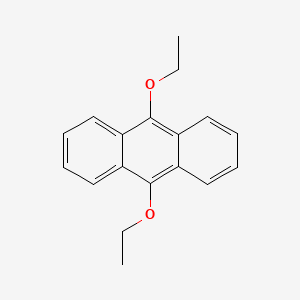
9,10-Diethoxyanthracene
説明
9,10-Diethoxyanthracene (9,10-DEA) is a synthetic compound that has been used in laboratory experiments for many years. It is an aromatic hydrocarbon that is composed of two benzene rings linked together by a single carbon-carbon double bond. 9,10-DEA is an important intermediate in the synthesis of a variety of pharmaceuticals, dyes, and fragrances. Its unique structure and properties make it an ideal candidate for a wide range of scientific research applications.
科学的研究の応用
Photosensitizing Agent for Diaryl Iodonium Salts
9,10-Diethoxyanthracene: is utilized as a photosensitizer in the study of diaryl iodonium salts . These salts are often used in photopolymerization processes, which are crucial in creating three-dimensional structures in the field of dental restoratives, coatings, and 3D printed materials. The role of 9,10-Diethoxyanthracene in this process is to absorb light and initiate the polymerization reaction by transferring energy to the iodonium salts.
Sensitizing Dye
This compound also serves as a sensitizing dye . Sensitizing dyes are important in photovoltaic cells, particularly in dye-sensitized solar cells (DSSCs). DSSCs are a cost-effective alternative to traditional silicon solar cells, and 9,10-Diethoxyanthracene’s ability to sensitize the semiconductor can lead to the development of more efficient solar energy harvesting systems.
Preparation of Polymetallic Complexes
Another application is in the preparation of polymetallic complexes through selective pi-coordination . Polymetallic complexes have multiple metal centers and are studied for their magnetic properties and potential use in molecular electronics and catalysis. The pi-coordination with 9,10-Diethoxyanthracene allows for the precise assembly of these complex structures.
Fluorescence Studies
Due to its fluorescent properties, 9,10-Diethoxyanthracene is used in fluorescence studies . It can be used as a probe to study the behavior of molecules under various conditions, which is valuable in understanding biological processes and designing sensors.
作用機序
Target of Action
The primary target of 9,10-Diethoxyanthracene is diaryl iodonium salts . It acts as a photo sensitizing agent for these salts .
Mode of Action
9,10-Diethoxyanthracene interacts with its targets by absorbing UV light and transferring energy to photoinitiators that absorb at lower wavelengths . This energy transfer can then produce free radical species . These free radicals are then able to initiate polymerization .
Biochemical Pathways
The affected pathway involves the generation of free radicals that can initiate polymerization . The downstream effect of this is the curing of materials under UV-LED light . This makes 9,10-Diethoxyanthracene useful in applications such as the preparation of polymetallic complexes through selective pi-coordination .
Pharmacokinetics
It is known that the compound is soluble in toluene , which could potentially impact its bioavailability.
Result of Action
The molecular effect of 9,10-Diethoxyanthracene’s action is the generation of free radicals . On a cellular level, these radicals can initiate polymerization, leading to the curing of materials under UV-LED light .
Action Environment
Environmental factors such as the presence of UV-LED light and the type of photoinitiators present can influence the action, efficacy, and stability of 9,10-Diethoxyanthracene . , making it an effective photosensitizing agent in this specific environment.
特性
IUPAC Name |
9,10-diethoxyanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c1-3-19-17-13-9-5-7-11-15(13)18(20-4-2)16-12-8-6-10-14(16)17/h5-12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNKQJAJXSUJBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C=CC=CC2=C(C3=CC=CC=C31)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5071757 | |
| Record name | Anthracene, 9,10-diethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5071757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Diethoxyanthracene | |
CAS RN |
68818-86-0 | |
| Record name | 9,10-Diethoxyanthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68818-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Diethoxyanthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068818860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthracene, 9,10-diethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Anthracene, 9,10-diethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5071757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,10-diethoxyanthracene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.800 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9,10-DIETHOXYANTHRACENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6QQU7MM9Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 9,10-diethoxyanthracene function as a photosensitizer in cationic photopolymerizations?
A: 9,10-Diethoxyanthracene (DEA) acts as a visible light photosensitizer for diaryliodonium salts like (p‐octyloxy)phenyliodonium hexafluoroantimonate (OPPI). While OPPI can directly initiate the photopolymerization of cycloaliphatic epoxide resins upon UV irradiation, the use of DEA allows for activation at more practical visible wavelengths. This sensitization likely involves electron transfer processes between excited DEA and OPPI, ultimately generating reactive species that initiate polymerization. []
Q2: What unique reactivity does the 9,10-diethoxyanthracene radical cation exhibit?
A: Studies have shown that the 9,10-diethoxyanthracene radical cation undergoes rapid dealkylation. This process involves the cleavage of an ethyl group from the ethoxy substituents, significantly impacting the molecule's reactivity and subsequent reaction pathways. [, ]
Q3: How does solvent environment influence the photochemical behavior of 9,10-diethoxyanthracene?
A: The photooxidation mechanism of DEA with diphenyliodonium salts differs significantly between homogeneous acetonitrile solution and heptane/AOT/water reverse micelles. In acetonitrile, electron transfer occurs from the singlet excited state of DEA. Conversely, within the reverse micelle environment, intersystem crossing to the triplet state of DEA precedes the electron transfer event. This highlights the significant role of the surrounding media on the photochemical pathways and reactivity of DEA. [, ]
Q4: Are there any applications of 9,10-diethoxyanthracene in surface chemistry and materials science?
A: Researchers have utilized DEA as a redox mediator in studying charge transport processes within self-assembled monolayers (SAMs). Specifically, DEA was employed in Scanning Electrochemical Microscopy (SECM) to investigate electron transfer kinetics in anthracene-appended receptor monolayers bound to silicon surfaces. This showcases the potential of DEA as a probe molecule in surface-bound molecular electronics. []
Q5: Can you elaborate on the use of 9,10-diethoxyanthracene in polymer synthesis?
A: DEA derivatives, specifically p-nitrobenzyl 9,10-diethoxyanthracene-2-sulfonate, have been incorporated into polymer films as photoacid generators. Upon irradiation, this compound generates sulfonic acid, enabling controlled thermal deesterification of the polymer at lower temperatures. This methodology allows for the precise manipulation of polymer properties through photochemical means. []
Q6: How does 9,10-diethoxyanthracene contribute to the development of deep-UV resists for lithography?
A: Poly(p-trimethylsilyloxystyrene) combined with p-nitrobenzyl 9,10-diethoxyanthracene-2-sulfonate forms a novel deep-UV resist suitable for KrF excimer laser lithography. This resist demonstrates high resolution capability, etching resistance, and compatibility with conventional developers, making it a promising material for advanced lithographic applications. []
Q7: Has 9,10-diethoxyanthracene been utilized in electrochemical studies?
A: Electrochemical methoxylation of DEA in methanol-KOH solution yields a mixture of cis- and trans-isomers of 9,10-diethoxy-9,10-dimethoxy-9,10-dihydroanthracene. This reaction, studied using NMR spectroscopy, demonstrates the potential for electrochemical methods to generate diverse anthracene derivatives. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



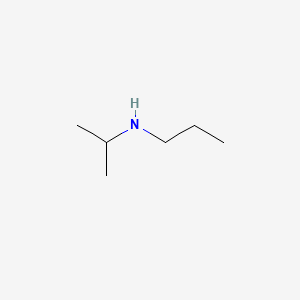
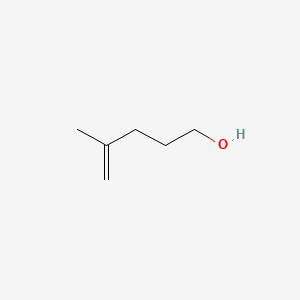

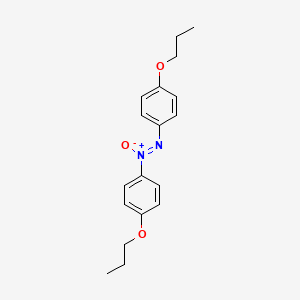
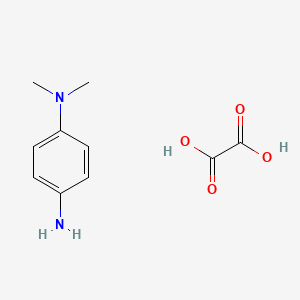

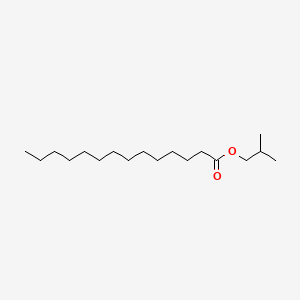
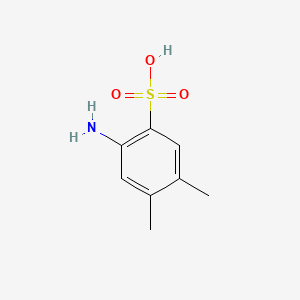
![2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one](/img/structure/B1583647.png)


